Moracin A

Catalog No.
S560606
CAS No.
67259-17-0
M.F
C16H14O5
M. Wt
286.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Moracin A

CAS Number

67259-17-0

Product Name

Moracin A

IUPAC Name

5-(4,6-dimethoxy-1-benzofuran-2-yl)benzene-1,3-diol

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

InChI

InChI=1S/C16H14O5/c1-19-12-6-15(20-2)13-8-14(21-16(13)7-12)9-3-10(17)5-11(18)4-9/h3-8,17-18H,1-2H3

InChI Key

DCCBMAKQGXCAQH-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C(O2)C3=CC(=CC(=C3)O)O)C(=C1)OC

Canonical SMILES

COC1=CC2=C(C=C(O2)C3=CC(=CC(=C3)O)O)C(=C1)OC

Moracin A is a naturally occurring compound classified as a phenolic compound, specifically belonging to the benzofuran family. It is primarily isolated from the genus Morus, which includes mulberry trees. Moracin A has garnered attention due to its unique structural properties and potential biological activities. The compound's molecular formula is C15H14O5C_{15}H_{14}O_5, and it features a distinct arrangement of hydroxyl groups and a benzofuran core, contributing to its reactivity and biological properties.

  • Oxidation: This compound can be oxidized to form quinones, which are reactive intermediates that can participate in further chemical transformations.
  • Rearrangements: Moracin A can undergo rearrangements under specific conditions, leading to the formation of various derivatives that may exhibit altered biological activities.
  • Coupling Reactions: It has been involved in palladium-catalyzed cross-coupling reactions, which are essential for synthesizing more complex organic molecules .

Moracin A exhibits a range of biological activities, making it a subject of interest in pharmacological research:

  • Antioxidant Properties: Like many phenolic compounds, Moracin A demonstrates significant antioxidant activity, which can help mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects: Preliminary studies suggest that Moracin A may inhibit inflammatory pathways, similar to other moracin compounds isolated from Morus species .
  • Antimicrobial Activity: Research indicates that Moracin A possesses antimicrobial properties, potentially effective against various pathogens.

The synthesis of Moracin A can be achieved through several methods:

  • Natural Extraction: The most common method involves extracting Moracin A from plant sources such as Morus alba or other related species. This process typically uses solvents like ethanol or methanol to isolate the compound from plant material.
  • Total Synthesis: Synthetic routes have been developed using various organic chemistry techniques. For example, palladium-catalyzed cross-coupling reactions can be employed to construct the benzofuran skeleton characteristic of Moracin A. These methods often involve multiple steps including coupling, oxidation, and rearrangement reactions .

Moracin A has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, Moracin A is being investigated for its potential use in developing anti-inflammatory and antioxidant drugs.
  • Food Industry: Its antioxidant properties make it a candidate for use as a natural preservative in food products.
  • Cosmetics: The compound's ability to scavenge free radicals positions it as an ingredient in skincare formulations aimed at reducing oxidative damage.

Moracin A is a naturally occurring benzofuran derivative with the molecular formula C16H14O5 and a molecular weight of 286.28 grams per mole [8]. The compound belongs to the class of organic compounds known as 2-arylbenzofuran flavonoids, which are phenylpropanoids containing the 2-phenylbenzofuran moiety [2]. The Chemical Abstracts Service registry number for Moracin A is 67259-17-0, providing its unique chemical identifier [8].

The structural framework of Moracin A consists of a benzofuran heterocycle fused to a substituted phenyl ring system [8]. The International Union of Pure and Applied Chemistry name for this compound is 5-(4,6-dimethoxy-1-benzofuran-2-yl)benzene-1,3-diol, which precisely describes its substitution pattern [8]. The molecule features two distinct aromatic ring systems connected through a furan oxygen bridge, creating a rigid planar configuration that contributes to its biological activity [8].

The Simplified Molecular Input Line Entry System representation of Moracin A is COC1=CC2=C(C=C(O2)C3=CC(=CC(=C3)O)O)C(=C1)OC, which encodes its complete structural information [8]. The International Chemical Identifier string InChI=1S/C16H14O5/c1-19-12-6-15(20-2)13-8-14(21-16(13)7-12)9-3-10(17)5-11(18)4-9/h3-8,17-18H,1-2H3 provides standardized structural representation [8]. The corresponding International Chemical Identifier Key DCCBMAKQGXCAQH-UHFFFAOYSA-N serves as a fixed-length condensed digital representation [8].

PropertyValue
Molecular FormulaC16H14O5
Molecular Weight286.28 g/mol
CAS Number67259-17-0
IUPAC Name5-(4,6-dimethoxy-1-benzofuran-2-yl)benzene-1,3-diol
SMILESCOC1=CC2=C(C=C(O2)C3=CC(=CC(=C3)O)O)C(=C1)OC
InChI KeyDCCBMAKQGXCAQH-UHFFFAOYSA-N

Benzofuran Scaffold and Functional Group Configuration

The benzofuran scaffold represents the core structural unit of Moracin A, consisting of a benzene ring fused to a furan ring through shared carbon atoms [20]. This heterocyclic framework provides the fundamental architecture upon which the functional groups are positioned [17]. The benzofuran system in Moracin A adopts a planar configuration, which is essential for its interaction with biological targets and contributes to its spectroscopic properties [37].

The functional group configuration of Moracin A includes strategically positioned methoxy and hydroxyl substituents that define its chemical behavior [8]. The benzofuran ring system bears two methoxy groups at positions 4 and 6, specifically 4,6-dimethoxy substitution pattern [8]. These methoxy groups (-OCH3) contribute electron-donating character to the aromatic system, influencing both the electronic distribution and reactivity of the molecule [17].

The phenyl ring attached at position 2 of the benzofuran core carries two hydroxyl groups at positions 1 and 3, creating a resorcinol-like substitution pattern [8]. These hydroxyl groups provide hydrogen bond donor capability and contribute to the antioxidant properties commonly observed in this class of compounds . The positioning of these functional groups creates a molecule with both hydrophilic and lipophilic characteristics, affecting its solubility profile and membrane permeability [17].

The oxygen atom in the furan ring participates in the aromatic delocalization system, contributing to the overall electronic stability of the benzofuran framework [17]. This heteroatom incorporation influences the dipole moment and polarity of the molecule, affecting its interactions with polar and nonpolar environments [15]. The planar geometry of the benzofuran system allows for effective π-π stacking interactions with other aromatic systems, which is relevant for its biological activity [37].

Physical Properties and Chemical Reactivity

Moracin A exists as a crystalline solid under standard conditions, exhibiting typical characteristics of substituted benzofuran derivatives [8]. The compound demonstrates limited solubility in water due to its predominantly aromatic character, while showing moderate solubility in polar organic solvents such as ethanol [23] [26]. The presence of both methoxy and hydroxyl groups creates amphiphilic properties that influence its partitioning behavior between different phases [23].

The chemical reactivity of Moracin A is primarily governed by its functional group arrangement and the electronic properties of the benzofuran system . The compound undergoes various chemical transformations including oxidation reactions, where the hydroxyl groups can be converted to quinone derivatives under appropriate conditions . Reduction reactions can lead to the formation of dihydrobenzofuran derivatives, modifying the aromatic character of the furan ring .

Electrophilic substitution reactions represent another important class of transformations for Moracin A . The electron-rich aromatic rings, particularly those bearing methoxy substituents, are susceptible to electrophilic attack by reagents such as bromine or nitric acid . These reactions typically occur under controlled conditions to prevent oversubstitution or degradation of the benzofuran framework .

The thermal stability of Moracin A allows it to remain intact under normal storage and handling conditions . However, exposure to extreme temperatures may lead to decomposition or rearrangement reactions [35]. The compound shows stability toward light and atmospheric oxygen under standard laboratory conditions, though prolonged exposure to ultraviolet radiation may cause photodegradation .

The methoxy groups in Moracin A can undergo demethylation reactions under acidic or basic conditions, converting them to hydroxyl groups . This transformation is particularly relevant in metabolic processes where cytochrome P450 enzymes catalyze such demethylation reactions . The resulting hydroxylated products often exhibit altered biological activity compared to the parent compound .

Spectroscopic Characteristics and Structural Elucidation

Nuclear Magnetic Resonance spectroscopy serves as the primary tool for structural elucidation of Moracin A, providing detailed information about the molecular framework and functional group positioning [9] [11]. The proton Nuclear Magnetic Resonance spectrum of Moracin A exhibits characteristic signals that correspond to the various hydrogen environments within the molecule [11]. The aromatic protons appear in the downfield region, typically between 6.0 and 8.0 parts per million, with coupling patterns that reveal the substitution pattern on the benzene rings [11].

The methoxy groups in Moracin A produce distinctive singlet signals around 3.8 to 4.0 parts per million in the proton Nuclear Magnetic Resonance spectrum [11]. These signals integrate for three protons each and provide clear evidence for the presence of the two methoxy substituents [11]. The hydroxyl protons appear as broad signals in the downfield region, often showing variable chemical shifts depending on solvent and concentration effects [11].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information by revealing the carbon framework of Moracin A [11]. The carbonyl and aromatic carbon signals appear in characteristic regions, with the benzofuran carbons showing distinct chemical shifts compared to simple benzene derivatives [11]. The methoxy carbon atoms appear around 55-60 parts per million, providing confirmation of the dimethoxy substitution pattern [11].

Mass spectrometry analysis of Moracin A yields a molecular ion peak at mass-to-charge ratio 286, corresponding to its molecular weight [25]. The fragmentation pattern provides structural information through the loss of methoxy groups (mass 31) and other characteristic fragments [25]. Common fragmentations include the loss of carbon monoxide from the furan ring and cleavage of the benzofuran-phenyl bond [25].

Infrared spectroscopy reveals the functional group characteristics of Moracin A through specific absorption bands [19]. The hydroxyl groups produce broad absorption bands around 3200-3600 wavenumbers, indicating hydrogen bonding interactions [19]. The aromatic carbon-carbon stretching vibrations appear around 1500-1600 wavenumbers, while the carbon-oxygen stretching of the methoxy groups occurs around 1000-1300 wavenumbers [19].

Ultraviolet-visible spectroscopy of Moracin A shows absorption maxima that reflect the extended conjugation system of the benzofuran framework [21] [22]. The aromatic transitions typically appear in the ultraviolet region, with specific wavelengths depending on the substitution pattern and solvent effects [21]. These spectroscopic properties are valuable for quantitative analysis and structural characterization [22].

Structural Relationships with Other Moracin Compounds (B-Z)

The moracin family comprises over twenty naturally occurring benzofuran derivatives, designated alphabetically from Moracin A through Moracin Z, each exhibiting distinct structural variations while maintaining the core 2-arylbenzofuran framework [20] [17]. These compounds demonstrate the structural diversity achievable through different substitution patterns, prenylation, and functional group modifications on the basic benzofuran scaffold [20].

Moracin C and iso-Moracin C represent important structural analogs with the molecular formula C19H16O4, differing from Moracin A in their substitution patterns and the presence of additional carbon atoms [15] [36]. These compounds exhibit different positioning of functional groups, which significantly affects their biological activities and antioxidant capabilities [15]. The structural modifications influence their interaction with free radicals and their effectiveness in various biochemical pathways [36].

Moracin E belongs to the same molecular formula class as Moracin C but features a prenyl side chain that distinguishes it from other family members [3] [5]. This prenyl moiety contributes to enhanced biological activity, particularly in enzyme inhibition studies where prenylated moracins show superior performance compared to their non-prenylated counterparts [5]. The prenyl group increases lipophilicity and membrane permeability, affecting the pharmacokinetic properties of these compounds [17].

Moracin G represents a structurally unique member with the molecular formula C19H16O4, featuring a dihydrofuro[2,3-g] [1]benzoxepin tricyclic fused ring system [30] [32]. This extended ring system creates a more rigid molecular framework compared to the simpler benzofuran structure of Moracin A [32]. The additional ring fusion affects the electronic distribution and may contribute to different biological activity profiles [30].

Moracin L exhibits the molecular formula C19H16O5, incorporating an additional hydroxyl group compared to other family members [2]. This extra hydroxylation increases the hydrophilic character and may enhance antioxidant activity through additional hydrogen bonding capabilities [2]. The compound has been identified in various Morus species and shows distinct chromatographic behavior due to its increased polarity [2].

Moracin M represents the simplest member of the family with molecular formula C14H10O4 and molecular weight 242.23 grams per mole [6] [37]. This compound features minimal substitution on the basic 2-arylbenzofuran framework, making it an important reference compound for structure-activity relationship studies . Crystal structure analysis reveals that Moracin M crystallizes in the monoclinic space group P21/n with specific lattice parameters [37].

Moracin N incorporates a prenyl chain with molecular formula C19H18O4, distinguishing it from other family members through its specific prenylation pattern [18] [27]. The prenyl substitution occurs at position 5 of the benzofuran system, creating a unique substitution pattern that affects both physical properties and biological activity [27]. This compound has been isolated from various Morus species and shows characteristic spectroscopic properties [18].

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Features
Moracin AC16H14O5286.284,6-dimethoxy benzofuran
Moracin CC19H16O4308.30Dimethyl substituted benzofuran
Moracin EC19H16O4308.30Prenylated benzofuran
Moracin GC19H16O4308.30Tricyclic fused ring system
Moracin LC19H16O5324.33Additional hydroxyl group
Moracin MC14H10O4242.23Simple 2-arylbenzofuran
Moracin NC19H18O4310.34Prenyl chain at position 5
Moracin OC19H18O5326.34Prenyl + hydroxyl groups

The structural relationships among moracin compounds reveal systematic variations in substitution patterns, prenylation sites, and functional group arrangements [17] [20]. These modifications create a library of related compounds with diverse biological activities while maintaining the essential benzofuran pharmacophore [20]. The comparison of these structures provides insights into structure-activity relationships and guides the development of synthetic analogs with enhanced properties [17].

XLogP3

3.2

Other CAS

67259-17-0

Wikipedia

Moracin A

Dates

Last modified: 02-18-2024

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